Pyridinium, 4-((hydroxyimino)methyl)-1-(2-oxo-2-phenylethyl)-, chloride
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Overview
Description
Pyridinium, 4-((hydroxyimino)methyl)-1-(2-oxo-2-phenylethyl)-, chloride is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as PHM-1 and is a derivative of pyridine. PHM-1 has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Scientific Research Applications
PHM-1 has potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology. PHM-1 has been shown to inhibit the activity of various enzymes, including metallo-β-lactamases, which are responsible for antibiotic resistance in bacteria. PHM-1 has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. In addition, PHM-1 has been shown to have antitumor activity and could be used as a potential chemotherapy agent.
Mechanism Of Action
The mechanism of action of PHM-1 involves the formation of a covalent bond between the compound and the active site of the enzyme. This covalent bond inhibits the activity of the enzyme, leading to a decrease in its function. PHM-1 has been shown to inhibit the activity of various enzymes by forming a covalent bond with the active site of the enzyme.
Biochemical and Physiological Effects:
PHM-1 has been shown to have various biochemical and physiological effects. Inhibition of metallo-β-lactamases by PHM-1 could lead to the development of new antibiotics that are effective against antibiotic-resistant bacteria. Inhibition of histone deacetylases by PHM-1 could lead to the development of new drugs for the treatment of cancer. PHM-1 has also been shown to have anti-inflammatory activity, which could be useful in the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
PHM-1 has several advantages for lab experiments, including its ability to inhibit the activity of various enzymes and its potential applications in drug discovery. However, PHM-1 has some limitations, including its low solubility in water and its potential toxicity.
Future Directions
Future research related to PHM-1 could focus on the development of new drugs for the treatment of antibiotic-resistant bacteria and cancer. In addition, further studies could be conducted to investigate the potential applications of PHM-1 in other fields, such as chemical biology and materials science. The development of new synthesis methods for PHM-1 could also be an area of future research.
Synthesis Methods
PHM-1 can be synthesized using various methods, including the reaction of 4-cyanomethylpyridine with hydroxylamine hydrochloride and 2-phenylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine, and the resulting product is purified using column chromatography. Another method involves the reaction of 4-(chloromethyl)pyridine with hydroxylamine hydrochloride and 2-phenylacetyl chloride in the presence of a base. The product is purified using recrystallization.
properties
CAS RN |
19340-18-2 |
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Product Name |
Pyridinium, 4-((hydroxyimino)methyl)-1-(2-oxo-2-phenylethyl)-, chloride |
Molecular Formula |
C14H13ClN2O2 |
Molecular Weight |
276.72 g/mol |
IUPAC Name |
2-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]-1-phenylethanone;chloride |
InChI |
InChI=1S/C14H12N2O2.ClH/c17-14(13-4-2-1-3-5-13)11-16-8-6-12(7-9-16)10-15-18;/h1-10H,11H2;1H |
InChI Key |
UPKWZZLZMIFLQV-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)C[N+]2=CC=C(C=C2)C=NO.[Cl-] |
SMILES |
C1=CC=C(C=C1)C(=O)C[N+]2=CC=C(C=C2)C=NO.[Cl-] |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C[N+]2=CC=C(C=C2)C=NO.[Cl-] |
synonyms |
Chlorure de 1 phenacyle de pyridine 4-aldoxime [French] |
Origin of Product |
United States |
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